{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound that belongs to the class of sulfanyl methanimidamide derivatives. This compound features a bromophenyl group, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. It is primarily utilized as a building block in the synthesis of more complex organic molecules and has garnered attention for its potential biological activities, including interactions with biological macromolecules.
This compound can be classified under the category of organosulfur compounds due to the presence of a sulfur atom in its structure. It is also categorized as a halogenated organic compound because of the bromine substituent on the phenyl ring. The hydrobromide form indicates that it exists as a salt, which is common for many organic compounds to improve solubility and stability.
The synthesis of {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide can be achieved through several methods, including:
The reaction conditions must be carefully controlled to avoid side reactions and ensure the formation of the desired product. The use of catalysts or specific temperature profiles may also enhance the efficiency of the synthesis.
The molecular structure of {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide includes:
The molecular formula can be represented as CHBrNS, indicating the presence of carbon, hydrogen, bromine, nitrogen, and sulfur atoms. The compound's molecular weight is approximately 284.16 g/mol.
{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its utility in synthetic applications.
The mechanism of action for compounds like {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves:
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would typically be obtained through experimental characterization.
The systematic IUPAC name {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide provides a complete description of its molecular architecture. Breaking this down:
Alternative naming conventions include functional and salt-based nomenclature:
Structural classification places this compound in two key categories:
Key structural parameters are summarized below:
Table 1: Structural Features of {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide Hydrobromide
Structural Element | Property | Role/Significance |
---|---|---|
C‒S Bond | ~1.82 Å (calculated) | Nucleophile susceptibility; metabolic stability |
Amidine Moiety | Planar sp²-hybridized nitrogen | Hydrogen bonding; basicity (pKₐ ~11.5) |
Bromine Position | Ortho to benzyl attachment | Steric hindrance; directing group in coupling |
Hydrobromide Salt | Ionic crystalline solid (mp >150°C) | Enhanced solubility in polar solvents |
The amidine group adopts E-configuration due to steric constraints, with the hydrobromide salt stabilizing this geometry via N‒H···Br hydrogen bonds. This configuration is critical for biological interactions, particularly in protein binding where planar amidines engage in electrostatic contacts [1] [3].
The synthesis of halogenated methanimidamide derivatives accelerated in the 1990s–2000s, driven by their potential as kinase inhibitors and apoptosis modulators. {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide emerged from efforts to optimize ortho-brominated benzylthioethers for enhanced bioactivity. Early routes adapted thioalkylation strategies:
A breakthrough came with its identification as a Bcl-2 inhibitor precursor in patent US8232273B2 (2012), which disclosed halogenated amidines for disrupting protein-protein interactions in cancer cells. This compound’s ortho-bromine was found to sterically block rotamers that reduce binding affinity, a key advantage over meta- or para-brominated analogs [3].
Comparative analysis with related compounds reveals evolutionary design principles:
Table 2: Evolution of Methanimidamide Derivatives in Key Patents
Patent/Publication | Key Compounds | Structural Advancement | Primary Application Claim |
---|---|---|---|
US8232273B2 (2012) | Halogenated benzylsulfanyl methanimidamides | Ortho-bromine for steric control | Bcl-2-mediated apoptosis modulation |
WO2003062209A2 (2003) | Quinazolin-4-ylamine derivatives | Sulfanyl linkers for TRPV1 receptor binding | Pain management |
US20140171435A1 (2014) | Imidazo[4,5-c]pyridazines with sulfonyl groups | Sulfonyl vs. sulfanyl electronic effects | Kinase inhibition (e.g., p38 MAPK) |
The compound’s role expanded with the discovery that the ortho-bromine facilitates transition-metal-catalyzed couplings, enabling modular derivatization. For example, Suzuki-Miyaura reactions with arylboronic acids generate biaryl derivatives without amidine degradation, underscoring its utility as a synthetic building block [3] [5].
Synthetic methodology refinements since 2015 include:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8